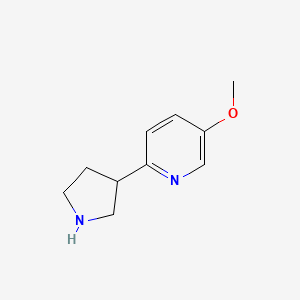

5-Methoxy-2-(pyrrolidin-3-yl)pyridine

Description

Overview of the Chemical Compound 5-Methoxy-2-(pyrrolidin-3-yl)pyridine within Nitrogen Heterocycles

This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with a methoxy (B1213986) group and a pyrrolidine (B122466) ring. As a member of the vast class of nitrogen heterocycles, its structure is composed of two fundamental nitrogen-containing scaffolds. Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in chemistry and pharmacology due to their diverse biological activities and presence in a multitude of natural products and synthetic drugs.

The structure of this compound combines an aromatic, electron-deficient pyridine ring with a saturated, non-aromatic pyrrolidine ring. The methoxy group (-OCH₃) at the 5-position of the pyridine ring acts as an electron-donating group, which can influence the molecule's electronic properties, solubility, and metabolic stability. The pyrrolidine ring is attached at the 2-position of the pyridine via its third carbon atom. This specific linkage and the stereochemistry of the pyrrolidine ring are critical factors that would determine the molecule's three-dimensional shape and its potential interactions with biological targets. While this specific compound is not extensively documented in mainstream literature, its structural motifs are prevalent in medicinal chemistry research, suggesting its potential as an intermediate or a candidate for biological screening.

Significance of Pyridine and Pyrrolidine Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of approved drugs and biologically active molecules. Their significance stems from a combination of favorable physicochemical properties and versatile biological activities.

The pyridine scaffold , a six-membered aromatic heterocycle, is structurally related to benzene (B151609) but with one nitrogen atom replacing a carbon. wikipedia.orgbyjus.com This substitution significantly alters the ring's properties, introducing a dipole moment and a basic nitrogen atom that can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. researchgate.netnih.gov The pyridine ring is a key component in numerous pharmaceuticals, contributing to improved solubility, metabolic stability, and bioavailability. nih.gov Its ability to act as a bioisostere for other functional groups allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.net

The pyrrolidine scaffold is a five-membered, saturated nitrogen heterocycle. This non-planar, flexible ring system provides three-dimensional diversity to molecules, which is advantageous for exploring the complex topology of biological targets. nih.gov The sp³-hybridized carbons of the pyrrolidine ring allow for the introduction of stereocenters, which can be critical for selective interaction with chiral biological molecules like proteins and enzymes. The nitrogen atom in the pyrrolidine ring is typically basic and can be a key point for interaction or further chemical modification. This scaffold is a core structure in many natural alkaloids and has been incorporated into a wide array of drugs targeting various conditions. nih.gov

The combination of these two scaffolds in a single molecule, as seen in this compound, offers a compelling starting point for drug discovery, merging the desirable electronic and hydrogen-bonding properties of pyridine with the conformational flexibility and stereochemical potential of pyrrolidine.

Table 1: Comparison of Pyridine and Pyrrolidine Scaffolds in Medicinal Chemistry

| Feature | Pyridine Scaffold | Pyrrolidine Scaffold |

|---|---|---|

| Structure | Six-membered aromatic ring with one nitrogen atom | Five-membered saturated ring with one nitrogen atom |

| Aromaticity | Aromatic | Non-aromatic |

| Planarity | Planar | Non-planar, flexible (puckered conformations) |

| Basicity | Weakly basic (pKa of conjugate acid ~5.2) | Basic (pKa of conjugate acid ~11.3) |

| Key Roles in Drugs | Improves solubility, bioavailability, hydrogen bonding | Provides 3D structure, introduces stereocenters, flexible |

| Examples in Drugs | Sorafenib (anticancer), Amlexanox (anti-inflammatory) nih.gov | Varenicline (smoking cessation), Procyclidine (antiparkinsonian) |

Research Objectives and Scope of the Academic Investigation

While specific research on this compound is limited, the primary academic and industrial interest in compounds with this structural combination lies in their potential as modulators of the central nervous system (CNS), particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). osti.gov

The core structure of nicotine (B1678760) itself is a pyridine ring linked to a pyrrolidine ring (specifically, (S)-3-(1-methylpyrrolidin-2-yl)pyridine). osti.gov This has spurred extensive research into analogues to develop selective nAChR ligands for therapeutic purposes. These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. nih.govacs.org

The research objectives for investigating a compound like this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its stereoisomers in high purity.

Binding Affinity and Selectivity: Screening the compound against various nAChR subtypes (e.g., α4β2, α7) to determine its binding affinity and selectivity profile. The methoxy substituent and the 3-yl linkage of the pyrrolidine ring would be key modifications compared to nicotine, potentially altering this profile significantly. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by modifying the substituents on both the pyridine and pyrrolidine rings to understand how structural changes affect biological activity. This helps in optimizing lead compounds for improved potency and selectivity.

Development of Research Tools: For compounds that exhibit high affinity and selectivity for a specific receptor subtype, a primary goal is to develop them as radiolabeled ligands for positron emission tomography (PET) imaging. rti.org PET ligands are invaluable tools for studying the distribution and density of receptors in the living brain, aiding in the diagnosis of diseases and the development of new drugs.

The academic investigation would focus on understanding the fundamental interactions between this class of molecules and their biological targets, with the ultimate aim of identifying novel chemical entities that could serve as leads for the development of new therapies for CNS disorders.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-methoxy-2-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8/h2-3,7-8,11H,4-6H2,1H3 |

InChI Key |

ZVVKWZNPQKQJOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine

The assembly of this compound can be approached through several convergent synthetic strategies. These routes typically involve the separate synthesis of the substituted pyridine (B92270) and pyrrolidine (B122466) moieties, followed by a cross-coupling reaction.

Stereoselective Synthesis of the Pyrrolidine Moiety

The chirality of the pyrrolidine ring is a crucial aspect of the molecule's potential biological activity. Therefore, stereoselective methods are paramount in its synthesis. One common approach is the use of chiral precursors, such as amino acids like proline or hydroxyproline, which provide a readily available source of chirality. nih.govmdpi.com These precursors can be chemically modified to introduce the desired substitution pattern.

Another powerful method for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction. nih.govmdpi.com This reaction involves the generation of an azomethine ylide, which then reacts with a dipolarophile to form the five-membered pyrrolidine ring. The stereochemistry of the final product can be controlled by using chiral catalysts or auxiliaries. nih.gov For instance, densely substituted pyrrolidines can be obtained with high regio- and diastereoselectivities through 1,3-dipolar cycloadditions of azomethine ylides with activated alkenes. nih.gov

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in the target molecule is substituted at the 2- and 5-positions. The synthesis of the 5-methoxypyridine precursor can be achieved through various methods, including the methylation of the corresponding hydroxypyridine. prepchem.com To enable the coupling with the pyrrolidine moiety, a functional group, typically a halogen, is required at the 2-position of the 5-methoxypyridine ring.

Regioselective C-H functionalization is an increasingly important strategy for the direct introduction of functional groups onto heterocyclic rings. mdpi.com While the C-H bonds of pyridine are generally less reactive, palladium-catalyzed methods have been developed for the direct arylation and amination of pyridines. mdpi.com For the synthesis of 2-substituted pyridines, directed ortho-metalation can be a powerful tool, where a directing group guides the metalation and subsequent functionalization to the desired position.

Catalytic Coupling Reactions for Constructing the Pyrrolidine-Pyridine Linkage (e.g., Suzuki, Buchwald-Hartwig type couplings)

The crucial step in the synthesis of this compound is the formation of the bond between the pyrrolidine and pyridine rings. Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, it would involve the reaction of a pyrrolidinylboronic acid or ester with a 2-halo-5-methoxypyridine. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. While the Suzuki coupling of 2-pyridyl nucleophiles can be challenging, efficient methods have been developed to address this. researchgate.net

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would involve the palladium-catalyzed coupling of a 3-aminopyrrolidine (B1265635) derivative with 2-bromo-5-methoxypyridine. The choice of the palladium catalyst, ligand, and base is critical for the success of this reaction, especially when dealing with potentially coordinating substrates like pyridines. wikipedia.orgnih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been reported, providing a viable route to the target molecule. rsc.org

| Coupling Reaction | Pyrrolidine Reactant | Pyridine Reactant | Catalyst/Ligand System (Example) |

| Suzuki-Miyaura | N-Boc-3-pyrrolidinylboronic acid | 2-Bromo-5-methoxypyridine | Pd(OAc)₂ / SPhos |

| Buchwald-Hartwig | 3-Aminopyrrolidine | 2-Bromo-5-methoxypyridine | RuPhos-precatalyst / LiHMDS |

Novel Approaches in Pyrrolidine and Pyridine Scaffold Construction

Recent advances in synthetic methodology offer new avenues for the construction of the core scaffolds of this compound. For the pyrrolidine ring, multicomponent reactions provide a highly efficient way to assemble complex molecules in a single step. tandfonline.com For instance, novel pyridine-annulated pyrrolidine nitroxides have been synthesized, showcasing the versatility of modern synthetic methods. semanticscholar.orgresearchgate.net

In pyridine synthesis, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives, representing a novel transformation between these two heterocyclic systems. osaka-u.ac.jp Furthermore, new methods for the synthesis of 2,5-disubstituted pyridine derivatives through a Ring Opening and Closing Cascade (ROCC) mechanism have been developed. nih.gov

Derivatization and Analogue Synthesis Strategies

The synthesis of analogues of this compound is crucial for exploring its structure-activity relationship (SAR) and optimizing its pharmacological properties.

Modification of the Pyrrolidine Ring System to Explore Pharmacophore Space

The pyrrolidine ring offers multiple points for modification to explore the pharmacophore space. The nitrogen atom of the pyrrolidine can be functionalized with various substituents to modulate the molecule's polarity, basicity, and steric bulk. Furthermore, the stereochemistry of the substituents on the pyrrolidine ring can have a profound impact on biological activity, making the synthesis of different stereoisomers a key strategy in analogue design.

Substituent Effects on the Methoxy-Pyridine Moiety

The chemical behavior of the this compound scaffold is significantly influenced by the nature and position of substituents on the methoxy-pyridine moiety. These substituents can alter the electron density distribution within the pyridine ring, affecting its reactivity towards nucleophilic or electrophilic attack, and can also introduce steric hindrance that directs the outcome of chemical reactions. nih.govntu.edu.sg

The methoxy (B1213986) group at the 5-position is an electron-donating group, which generally activates the pyridine ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. nih.gov The interplay of these electronic effects governs the regioselectivity of reactions.

Studies on related methoxypyridine systems demonstrate that the presence of additional substituents can further modulate this reactivity. For instance, the introduction of an electron-withdrawing group (EWG) on the pyridine ring, such as a nitro group, would further facilitate nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Research on the amination of methoxypyridines has shown that even without strong EWGs, direct displacement of the methoxy group can be achieved, although this often requires specific reagents and conditions. ntu.edu.sg

The acidity of C-H bonds on the pyridine ring is also sensitive to substituent effects. Computational studies on substituted pyridines have shown that methoxy groups can influence the pKa values of ring protons, thereby affecting the regioselectivity of deprotonation and subsequent metallation reactions. researchgate.net This is a critical consideration in synthetic strategies that involve C-H functionalization to build more complex analogues. For example, the methoxy group can act as a directing group for ortho-lithiation, enabling functionalization at an adjacent position. ntu.edu.sg

The following table summarizes the expected influence of different classes of substituents on the reactivity of the pyridine ring, based on general principles of organic chemistry and findings from related pyridine systems. nih.govrsc.org

| Substituent Type | Position on Pyridine Ring | Effect on Electron Density | Predicted Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Group (e.g., -NH2, -OR) | 3 or 4 | Increases | Activates towards electrophilic substitution; may hinder nucleophilic substitution. |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | 3 or 4 | Decreases | Facilitates nucleophilic aromatic substitution (SNAr), especially at positions 2 and 6. researchgate.net |

| Halogen (e.g., -Cl, -F) | Any | Inductively withdrawing, resonance donating | Deactivates the ring but can act as a leaving group in nucleophilic substitution. |

| Bulky Alkyl Group | Adjacent to reaction site | Steric Hindrance | May block or slow down reactions at the sterically hindered site. |

Rational Design Principles for Targeted Analogue Libraries

The rational design of analogue libraries based on the this compound scaffold is a key strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.net This process involves systematic structural modifications guided by an understanding of the structure-activity relationships (SAR).

A primary principle in designing such libraries is scaffold hopping or modification. For instance, the pyridine ring can be replaced with other heteroaromatic systems, or the pyrrolidine ring can be altered in size or substituted to explore new chemical space while retaining key binding interactions. researchgate.net Another common strategy is the decoration of the core scaffold with various functional groups. mdpi.com For the this compound core, key points for modification include:

The Pyridine Ring: Introducing substituents to alter electronic properties, solubility, or to probe for additional binding pockets in a biological target. A molecular modeling study on a related series of pyridine analogues showed that changes in electronic properties and conformational profiles due to different substituents directly impacted binding affinities. nih.gov

The Methoxy Group: This group can be replaced with other alkoxy groups, halogens, or hydrogen bond donors/acceptors to modulate lipophilicity and target interactions.

The Pyrrolidine Ring: The nitrogen atom of the pyrrolidine is a common site for modification, allowing for the introduction of various substituents to alter basicity, steric bulk, and to form new interactions with a target protein. Furthermore, the stereochemistry of the pyrrolidine ring can be critical for biological activity. nih.gov

The design process often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how proposed modifications will affect target binding and other properties before synthesis is undertaken. researchgate.netnih.gov For example, a study focused on developing nicotinic acetylcholine (B1216132) receptor (nAChR) imaging agents designed a series of analogues based on a similar pyridine-pyrrolidine structure to enhance lipophilicity and brain penetration. nih.gov The design strategy successfully yielded compounds with significantly higher affinity. nih.gov

The following table outlines common design strategies and their rationales for creating analogue libraries from a lead compound.

| Design Strategy | Structural Modification | Primary Rationale | Example Goal |

|---|---|---|---|

| Substituent Variation | Adding various R-groups to the pyridine or pyrrolidine rings. | Explore SAR, improve potency, and modulate physicochemical properties. mdpi.com | Increase binding affinity by adding a group that forms a new hydrogen bond. |

| Isosteric Replacement | Replacing a functional group with another of similar size and electronic character (e.g., -O- for -NH-). | Improve metabolic stability or fine-tune electronic properties. | Replace a metabolically labile ester with a more stable amide. |

| Conformational Constraint | Introducing rings or rigid groups to lock the molecule in a specific conformation. | Increase binding affinity by reducing the entropic penalty of binding; improve selectivity. | Incorporate the pyrrolidine into a bicyclic system to favor the bioactive conformation. |

| Homologation | Increasing the length of an alkyl chain or spacer. | Optimize the distance between key binding groups to better fit a target's binding site. mdpi.com | Add a methylene (B1212753) unit between the pyridine ring and a substituent. |

Academic Characterization Techniques for Synthetic Products

The unambiguous characterization of this compound and its synthetic analogues is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation.

1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectra would show characteristic signals for the aromatic protons on the pyridine ring, the methoxy protons (a singlet), and the aliphatic protons on the pyrrolidine ring.

13C NMR: Determines the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH2, and CH3 groups. researchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the synthesized product. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a common hyphenated technique used to analyze reaction mixtures and assess the purity of the final compound. bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. researchgate.netresearchgate.net For this compound, one would expect to see characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the pyridine ring, and C-O stretching of the methoxy group.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used to separate the final product from any unreacted starting materials or byproducts, and to determine its purity. bldpharm.com

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental composition. researchgate.netresearchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its constitution, configuration, and conformation. researchgate.net

The following table summarizes the primary characterization techniques and the information they provide for a compound like this compound.

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (1H, 13C, 2D) | Detailed molecular structure, connectivity, and chemical environment of atoms. researchgate.netresearchgate.net |

| Mass Spectrometry | MS / HRMS | Molecular weight and elemental formula. researchgate.net |

| Infrared Spectroscopy | IR | Presence of specific functional groups. researchgate.net |

| High-Performance Liquid Chromatography | HPLC | Purity assessment and quantification. bldpharm.com |

| Elemental Analysis | - | Percentage elemental composition (C, H, N). researchgate.net |

| Single-Crystal X-ray Diffraction | XRD | Precise 3D molecular structure in the solid state. researchgate.net |

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine analogs is profoundly influenced by the nature and position of substituents on both the pyrrolidine (B122466) and pyridine (B92270) rings, as well as the methoxy (B1213986) group.

Impact of Pyrrolidine Ring Substitutions and Stereochemistry on Target Engagement

The pyrrolidine ring is a key feature for interaction with nAChRs. Modifications to this ring, including the introduction of substituents and alterations in stereochemistry, can significantly impact binding affinity and functional activity.

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a structurally related nAChR agonist, has revealed that methylation at different positions elicits unique changes in receptor interactions. For instance, methylation at the 2'-position has been shown to enhance binding and agonist potency at α7 nAChRs. nih.gov Conversely, methylation at the 4'-position can decrease potency and efficacy at α7 receptors more significantly than at α4β2 receptors. nih.gov The stereochemistry of these substitutions is also crucial; for example, trans-5'-methylnicotine retains considerable α7 receptor activity, while cis-5'-methylnicotine lacks agonist activity and displays low affinity for both α4β2 and α7 subtypes. nih.gov

Furthermore, the substitution on the pyrrolidine nitrogen plays a vital role. Replacing the N-methyl group with larger alkyl groups or removing it altogether (to give a secondary amine) can alter the affinity and selectivity for different nAChR subtypes. For example, replacing the 1′-N-methyl group of nicotine with an ethyl group significantly reduces interaction with α4β2 but not α7 receptors. nih.gov In a series of pyrrolidine-containing GPR40 agonists, the addition of a 4-cis-CF3 group to the pyrrolidine ring improved human GPR40 binding K_i and agonist efficacy, highlighting the importance of stereochemistry and the electronic nature of the substituent. nih.gov

| Substitution Position | Stereochemistry | Effect on α4β2 Receptor Interaction | Effect on α7 Receptor Interaction |

|---|---|---|---|

| 1'-N | Ethyl substitution | Significantly reduced | Not significantly affected |

| 2' | - | - | Enhanced binding and potency |

| 4' | - | Less affected | Decreased potency and efficacy |

| 5' | trans | Tolerated | Considerable activity retained |

| cis | Low affinity, no agonist activity | Low affinity, no agonist activity |

Influence of the Methoxy Group Position and Modifications on Activity

The methoxy group on the pyridine ring is a key determinant of the pharmacological profile of these ligands. Its position and potential modifications can significantly alter binding affinity, selectivity, and functional properties. The methoxy substituent is prevalent in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME parameters. nih.gov

In a series of 2,5-disubstituted-pyridinyl compounds, the presence and nature of an alkoxy group at the 3-position of the pyridine ring were found to be important for high-affinity binding to α4β2 nAChRs. While specific data on moving the 5-methoxy group in the title compound is limited, studies on related analogs suggest that the position of such electron-donating groups is critical. For instance, in a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, the 5-methoxy analogue (via the methoxy on the pyrrolidinylmethoxy linker) contributes to the high affinity for nAChRs. nih.govresearchgate.net

Modification of the methoxy group, for example, by replacing it with other alkoxy groups or bioisosteres, would likely impact the electronic and steric properties of the ligand, thereby affecting its interaction with the receptor binding pocket. A recent review highlighted that the methoxy group's role can be more than the sum of its hydroxy and methyl parts, often resulting in unique beneficial effects on drug properties. nih.gov

Role of Pyridine Ring Substitutions on Ligand-Target Interactions

Substitutions on the pyridine ring of 2-(pyrrolidin-3-yl)pyridine analogs have a profound effect on their affinity, efficacy, and selectivity for different nAChR subtypes.

Studies on analogs of the potent nAChR agonist A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) have shown that halogen substituents at the 2-, 5-, or 6-positions of the pyridine ring significantly influence binding affinity. nih.gov Analogs with substituents at the 5- or 6-positions, as well as the 2-fluoro analog, exhibit subnanomolar affinity for nAChRs. In contrast, bulkier halogens like chloro, bromo, and iodo at the 2-position lead to a substantial decrease in affinity. nih.gov

In a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, various substitutions on the pyridine ring led to compounds with very high affinities for nAChRs, with K_i values in the picomolar range. nih.govresearchgate.net These findings underscore the sensitivity of the nAChR binding site to the steric and electronic properties of substituents on the pyridine ring. The introduction of additional rings or functional groups can also lead to highly potent and selective ligands. documentsdelivered.com

| Substitution Position | Substituent | Binding Affinity (K_i) |

|---|---|---|

| 2-position | H (A-85380) | High |

| F | Subnanomolar | |

| Cl | Substantially lower | |

| Br/I | Substantially lower | |

| 5-position | Cl | Subnanomolar |

| Br | Subnanomolar | |

| 6-position | Cl | Subnanomolar |

| Br | Subnanomolar |

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of this compound analogs is a critical factor governing their interaction with the nAChR binding site. The relative orientation of the pyridine and pyrrolidine rings, as well as the conformation of the pyrrolidine ring itself, must be optimal for effective binding.

Molecular modeling studies on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues revealed differences in their conformational profiles and electronic properties, which provided insights into their structure-activity relationships at nAChRs. nih.govresearchgate.net Similarly, for analogs of A-85380, AM1 quantum chemical calculations demonstrated that bulky substituents at the 2-position of the pyridine ring cause notable changes in the molecular geometry, which correlates with their lower binding affinity. nih.gov High-affinity members of this series displayed a tight fit superposition of their low-energy stable conformers with that of the potent nAChR agonist, (+)-epibatidine. nih.gov

Biological Target Identification and Mechanistic Research

In Vitro Binding Affinity and Functional Studies for Receptors and Enzymes

The following sections detail the known interactions of compounds structurally related to 5-Methoxy-2-(pyrrolidin-3-yl)pyridine with various biological targets.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Subtype Selectivity

The pyrrolidine-pyridine scaffold is a well-established structural backbone for ligands of nicotinic acetylcholine receptors (nAChRs). While direct binding data for this compound is not available, extensive research on analogous compounds highlights the critical role of this chemical framework in achieving high affinity and selectivity for different nAChR subtypes, particularly the α4β2 and α3β4 subtypes, which are implicated in various neurological processes.

For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated exceptionally high affinities for nAChRs, with Ki values in the picomolar range (9-331 pM) navimro.com. The N-methyl derivatives within this series, which are structurally similar to the compound of interest, showed Ki values as low as 23 and 28 pM navimro.com. These findings underscore the favorable interactions of the methoxypyridine and pyrrolidine (B122466) components with the receptor's binding site. The selectivity of these ligands for the α4β2 subtype over the ganglionic α3β4 subtype is a crucial aspect of their therapeutic potential, as α3β4 modulation is often associated with undesirable side effects. Computational modeling and structure-activity relationship (SAR) studies of various pyrrolidine-based nAChR ligands have shown that substitutions on the pyridine (B92270) ring are key determinants of this subtype selectivity.

Table 1: nAChR Binding Affinities of Structurally Related Compounds

| Compound Analogue | Target | Binding Affinity (Ki) |

|---|---|---|

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine series | nAChRs | 9 - 331 pM navimro.com |

| N-methyl derivative 3b | nAChRs | 28 pM navimro.com |

| N-methyl derivative 6b | nAChRs | 23 pM navimro.com |

Phosphoinositide 3-Kinase (PI3Kα) Inhibition and Selectivity Profiles

The methoxypyridine moiety is a recognized pharmacophore in the design of inhibitors for the phosphoinositide 3-kinase (PI3K) family, particularly the α isoform (PI3Kα), which is a key enzyme in cell signaling pathways regulating growth, proliferation, and survival. While there is no direct evidence of this compound acting as a PI3Kα inhibitor, studies on more complex molecules incorporating this fragment suggest its importance for potent inhibitory activity.

For example, a series of pyridopyrimidinone derivatives were identified as potent dual inhibitors of PI3K and mTOR. Within this series, the methoxy (B1213986) group on the pyridine ring was found to form a crucial hydrogen bond with the kinase's hinge region residue, Lys802. Docking studies revealed that this interaction is a key component of the molecule's binding mode. Replacement of the methoxy group with other substituents consistently led to a decrease in PI3K inhibitory activity. This highlights the methoxypyridine fragment as a significant contributor to the inhibitory potential of these compounds against PI3Kα. However, without the larger pyridopyrimidinone scaffold, it is uncertain if a smaller fragment like this compound would retain this activity.

Serotonin Transporter (SERT) and Serotonin Receptor (e.g., 5-HT1A) Affinities

The chemical architecture of this compound, containing a basic nitrogen in the pyrrolidine ring and an aromatic pyridine system, shares features with ligands known to interact with serotonin receptors and the serotonin transporter (SERT). These targets are central to the regulation of mood, anxiety, and other neurological functions.

Although no specific binding data for this compound at SERT or serotonin receptors like 5-HT1A have been reported, the broader class of arylpiperazines and related heterocyclic compounds are well-known for their high affinity to these targets. The development of selective 5-HT1A receptor inhibitors is often linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold. The pyrrolidine ring in the subject compound can be seen as a bioisostere for the piperazine ring in some contexts. Further experimental evaluation would be necessary to determine if this compound possesses any significant affinity for these serotonergic targets.

Investigations into Other Potential Biological Targets (e.g., DNA Gyrase, Protein Kinases)

Beyond the well-established targets for its core scaffolds, the potential for this compound to interact with other enzymes such as DNA gyrase and a broader range of protein kinases has been considered based on general structural similarities to known inhibitors.

DNA gyrase, a bacterial topoisomerase, is a validated target for antibacterial agents. While some novel inhibitors feature heterocyclic rings, there is currently no evidence to suggest that this compound would be an effective inhibitor. The known pharmacophores for DNA gyrase inhibitors, such as the N-phenylpyrrolamides, are structurally distinct.

Similarly, the vast family of protein kinases is targeted by a diverse array of small molecules. The pyridine ring is a common feature in many kinase inhibitors. For example, a series of 2,3,5-trisubstituted pyridine analogs were developed as potent inhibitors of p38α MAP Kinase. However, these molecules are significantly more complex than this compound. Without direct screening data, any potential activity against specific protein kinases remains speculative.

Cellular Mechanistic Investigations

The in vitro activity of a compound against isolated enzymes or receptors should ideally be correlated with its effects on cellular processes. This section discusses the potential cellular mechanisms that could be modulated by this compound based on the activities of related compounds.

Analysis of Cellular Pathway Modulation (e.g., cell cycle progression)

Given the potential, albeit unconfirmed, for the methoxypyridine moiety to contribute to PI3K inhibition, one could hypothesize that this compound might influence cellular pathways downstream of PI3K. The PI3K/Akt/mTOR pathway is a central regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest, typically at the G1/S checkpoint.

However, it is important to note that no direct experimental evidence confirms that this compound modulates cell cycle progression. Studies on other methoxy-containing heterocyclic compounds have shown effects on the cell cycle, but these molecules are structurally diverse, and the observed effects cannot be directly attributed to the simple methoxypyridine fragment alone. For example, a 5-Methoxyisatin derivative was found to induce G2/M cell cycle arrest in a skin cancer cell line, but this compound's core structure and proposed mechanism are substantially different. Therefore, any potential effects of this compound on cellular pathways remain to be experimentally determined.

Apoptosis Induction and Cell Viability Studies

Research into compounds structurally similar to this compound suggests a potential for inducing apoptosis and affecting cell viability in cancer cell lines. The pyridine nucleus is a common feature in many compounds with demonstrated anticancer properties.

Substituted pyridine derivatives have been a focus of research for their potential as apoptosis-inducing agents. For instance, certain 3-cyano-2-substituted pyridines have been synthesized and evaluated for their in vitro anticancer activities, with some derivatives showing the ability to induce apoptosis in breast cancer cell lines like MCF-7. mdpi.com The mechanism of apoptosis induction by such compounds can involve the activation of key apoptotic proteins. One study on spiro-pyridine derivatives demonstrated an increase in the expression of the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2 in Caco-2 cells. nih.gov

Furthermore, the cell cycle is a critical target for anticancer therapies. Some trimethoxyphenyl pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 cells. rsc.org Similarly, other novel pyridine-based compounds have been found to arrest the cell cycle at the S-phase in MCF-7 cells. nih.gov

The pyrrolidine moiety also contributes to the cytotoxic potential of various compounds. Studies on α-pyrrolidinophenones have demonstrated concentration- and time-dependent declines in the viability of various cell lines, including SH-SY5Y, Hep G2, and H9c2(2-1). springermedizin.de The antiproliferative activity of pyridine derivatives is influenced by the nature and position of their substituents, with methoxy groups often enhancing this activity. nih.govmdpi.com

Table 1: Effects of Structurally Related Compounds on Cell Viability and Apoptosis

| Compound Class | Cell Line(s) | Observed Effects |

| Trimethoxyphenyl pyridine derivatives | HepG-2 | Cell cycle arrest at G2/M phase, apoptosis at pre-G1 phase rsc.org |

| α-Pyrrolidinophenones | SH-SY5Y, Hep G2, H9c2(2-1) | Decreased cell viability springermedizin.de |

| 3-Cyano-2-substituted pyridines | MCF-7 | Induction of apoptosis mdpi.com |

| Spiro-pyridine derivatives | Caco-2 | Increased Bax/Bcl-2 ratio, induction of apoptosis nih.gov |

| Novel pyridine-based compounds | MCF-7 | Cell cycle arrest at S-phase nih.gov |

Modulation of Specific Enzyme Activities (e.g., cyclooxygenase isoforms, lipoxygenases)

The structural motifs present in this compound suggest potential interactions with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Modulation: The pyridine scaffold is found in a number of compounds that act as selective inhibitors of COX-2, an enzyme upregulated in inflammatory conditions and various cancers. nih.gov A series of 2-heterosubstituted-3-(4-methylsulfonyl)phenylpyridines have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov The structure-activity relationship studies of these compounds indicated that the substituents on the central pyridine ring are crucial for their potency and selectivity against COX-2 over COX-1. nih.gov

Lipoxygenase (LOX) Modulation: The pyrrolidine ring is a component of various molecules that have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of lipoxygenases. nih.gov LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com Inhibition of the LOX pathway is a therapeutic strategy for inflammatory diseases. While direct evidence for this compound is lacking, the presence of the pyrrolidine moiety suggests that it could potentially interact with and modulate the activity of lipoxygenases.

Table 2: Enzyme Modulatory Activities of Structurally Related Compounds

| Compound Class | Target Enzyme | Activity |

| 2-Heterosubstituted-pyridines | Cyclooxygenase-2 (COX-2) | Selective Inhibition nih.gov |

| Pyrrolidine derivatives | Lipoxygenase (LOX) | Potential Inhibition nih.gov |

Molecular Mechanism of Action Elucidation

Understanding the molecular mechanism of a compound involves detailing its interactions with its biological target. For a compound like this compound, this would involve ligand-protein interaction mapping and determining its mode of binding.

Detailed Ligand-Protein Interaction Mapping

While a specific ligand-protein interaction map for this compound is not available, the principles of molecular interactions can be inferred from studies of similar molecules. The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrophobic contacts, hydrogen bonds, and π-stacking. nih.gov

Studies on Allosteric Modulation or Orthosteric Binding

The interaction of a ligand with a receptor can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site.

Allosteric Modulation: Allosteric modulators offer the potential for greater receptor subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across receptor subtypes. nih.gov Several classes of pyridine and pyrrolidine derivatives have been identified as allosteric modulators for various receptors. For instance, 3-(2-pyridinyl)isoquinoline derivatives have been reported as allosteric modulators of the A3 adenosine receptor. nih.gov Additionally, pyrrolo-pyridazine derivatives have been developed as positive allosteric modulators (PAMs) of the muscarinic M1 receptor. nih.gov Given these precedents, it is plausible that this compound or its derivatives could exhibit allosteric modulatory activity on certain receptors.

Orthosteric Binding: Orthosteric binding involves the direct competition of a ligand with the endogenous agonist or antagonist for the primary binding site. Many pyridine-containing compounds act as orthosteric ligands. The determination of whether a compound binds orthosterically or allosterically often involves competition binding assays and functional studies. The interaction of a bitopic ligand, which can simultaneously engage both orthosteric and allosteric sites, has also been explored as a therapeutic strategy. mdpi.com Without experimental data, the precise binding mode of this compound remains speculative.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine, this involves modeling its interaction with biological targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

Molecular docking studies have been instrumental in predicting how this compound and its analogs bind to various subtypes of nAChRs, particularly the α4β2 subtype, which is abundant in the brain. nih.govbiorxiv.orgresearchgate.net These studies help in understanding the structural basis for the compound's affinity and selectivity. For instance, docking simulations can reveal the specific orientation of the pyridine (B92270) and pyrrolidine (B122466) rings within the receptor's binding pocket. researchgate.netmdpi.com The methoxy (B1213986) group on the pyridine ring and the stereochemistry of the pyrrolidine ring are critical determinants of binding affinity. Computational models suggest that the protonated nitrogen of the pyrrolidine ring often forms a key cation-π interaction with a tryptophan residue (TrpB) in the aromatic box of the nAChR binding site. biorxiv.org The binding affinities of a series of related pyridine derivatives have been found to be in the picomolar range (Ki = 9-331 pM). nih.gov

| Compound Analogue | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | 28 pM | nAChRs |

| Analogue 6b | 23 pM | nAChRs |

| General series of analogues | 9-331 pM | nAChRs |

Through molecular docking, researchers can identify the specific amino acid residues within the target protein that are crucial for ligand binding. For ligands of nAChRs, interactions with residues in the "aromatic box," including tryptophan and tyrosine residues, are particularly important. biorxiv.org The model of the ligand-binding pocket of the human α3β2 nAChR dimer, for example, shows that the interface consists of 18 residues. nih.gov Docking studies of pyridine derivatives in other receptors, like the epidermal growth factor receptor (EGFR), have shown hydrogen bond formation with residues such as MET 769. semanticscholar.org These interaction hotspots provide a roadmap for designing new molecules with improved binding characteristics. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. niscpr.res.in These methods are used to analyze the electronic structure, reactivity, and conformational preferences of compounds like this compound.

DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. niscpr.res.in A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net These analyses help in understanding how the molecule will interact with its biological target at an electronic level. For similar pyridine derivatives, DFT calculations have been used to investigate their electronic structure and thermodynamic properties. nih.govrsc.orgdntb.gov.ua

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis using computational methods helps to identify the most stable (lowest energy) conformations of this compound. researchgate.net By calculating the energetic profiles of different rotational isomers (rotamers), researchers can predict the likely conformation of the molecule when it binds to its receptor. documentsdelivered.com A molecular modeling study on related compounds highlighted differences in conformational profiles and electronic properties, which provided insights into their structure-activity relationships at nAChRs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools used to establish a relationship between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govresearchgate.net For example, 2D-QSAR studies on pyridine-3-carbonitriles have been used to understand the factors governing their vasorelaxant properties. rsc.orgnih.gov 3D-QSAR models can provide insights into the spatial arrangement of chemical features that are important for activity. researchgate.net

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific target. researchgate.net A pharmacophore model for nAChR ligands would typically include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the protonated pyrrolidine nitrogen), and hydrophobic regions. biorxiv.orgmdpi.com These models can then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be active. rsc.org

Development of Predictive Models for Biological Activity based on Structural Features

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar molecules with known activities against a specific biological target.

Hypothetical QSAR Model Development for this compound Analogues:

| Molecular Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | Could influence membrane permeability and binding to hydrophobic pockets of a target protein. |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity | Important for predicting cell permeability and interaction with polar residues in a binding site. |

| Molecular Weight (MW) | Size of the molecule | Can affect diffusion rates and steric hindrance in a binding pocket. |

| Hydrogen Bond Donors/Acceptors | Number of potential hydrogen bond interactions | Crucial for specific interactions with target proteins. |

| Electronic Properties (e.g., HOMO/LUMO energies) | Describe the molecule's reactivity | Can be related to the formation of covalent bonds or charge-transfer interactions. |

This table represents a hypothetical set of descriptors that would be considered in a QSAR study of analogues of this compound. The actual impact would depend on the specific biological target.

By analyzing these descriptors across a series of analogues, a mathematical model could be generated to predict the biological activity of new, unsynthesized compounds. However, no specific QSAR models have been published for this compound itself.

Elucidation of Pharmacophore Features for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

A pharmacophore model for a target that binds this compound would likely include features corresponding to its key structural components:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor/Acceptor: The secondary amine in the pyrrolidine ring.

A Hydrophobic/Aromatic Feature: The pyridine ring.

A Potential Hydrogen Bond Acceptor: The methoxy group's oxygen atom.

This pharmacophore model could then be used to screen virtual libraries of compounds to identify new molecules with different chemical scaffolds that could potentially bind to the same target. It also serves as a blueprint for the de novo design of entirely new molecules.

In Silico ADME Prediction Methodologies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Computational Approaches for Predicting Permeability and Metabolic Stability

Permeability: Computational models can predict a compound's ability to pass through biological membranes, such as the intestinal wall (for oral absorption) or the blood-brain barrier. These predictions are often based on physicochemical properties like LogP, TPSA, and molecular weight. For this compound, its moderate size and polarity suggest it may have reasonable permeability, though specific computational predictions are not available.

Metabolic Stability: Predicting a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450s (CYPs), is crucial for determining its half-life in the body. Computational tools can identify potential sites of metabolism on a molecule. For this compound, potential sites of metabolism could include:

Oxidation of the pyrrolidine ring.

O-demethylation of the methoxy group.

Oxidation of the pyridine ring.

Predictive models can estimate the likelihood of metabolism at these sites, guiding chemical modifications to improve metabolic stability.

Ligand Efficiency and Druggability Scoring for Optimization

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms). It is a valuable tool for optimizing lead compounds, as it helps to identify molecules that achieve high affinity with a minimal number of atoms.

Future Research Directions

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Specificity and Potency

The rational design and synthesis of new analogs of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine are fundamental to advancing its therapeutic potential. The core strategy involves modifying the parent structure to optimize its interaction with biological targets, thereby enhancing potency and selectivity. Structure-Activity Relationship (SAR) studies, which analyze how chemical structure relates to biological activity, will be crucial. nih.gov By combining traditional medicinal chemistry approaches with modern computational tools, researchers can systematically design and synthesize novel compounds. nih.gov

Future work should focus on several key areas of chemical modification:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule. This can lead to improved binding affinity and selectivity for the target protein.

Modification of the Pyrrolidine (B122466) Moiety: Alterations to the pyrrolidine ring, such as N-alkylation or substitution at other positions, can influence the compound's lipophilicity and ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic properties. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyridine or pyrrolidine core with other heterocyclic systems (scaffold hopping) or substituting key functional groups with bioisosteres can lead to the discovery of entirely new chemical classes with similar or improved biological activity and potentially more favorable intellectual property landscapes. researchgate.net

The synthesis of these new analogs will employ modern organic synthesis techniques, including multi-component reactions and catalytic cross-coupling methods, to efficiently generate diverse libraries of compounds for biological screening. mdpi.comorientjchem.org The goal is to identify lead compounds with superior potency, reduced off-target effects, and optimized pharmacokinetic profiles. nih.gov

| Design Strategy | Rationale | Potential Outcome |

| Pyridine Ring Substitution | Modulate electronics and sterics | Enhanced binding affinity and selectivity |

| Pyrrolidine Ring Modification | Alter lipophilicity and hydrogen bonding | Improved target engagement and pharmacokinetics |

| Scaffold Hopping | Explore novel chemical space | Discovery of new compound series with unique properties |

| Bioisosteric Replacement | Fine-tune physicochemical properties | Improved potency and metabolic stability |

Exploration of Untapped Biological Pathways and Multi-Targeting Approaches

While initial research may focus on a primary biological target, a deeper investigation into the broader pharmacological profile of this compound and its analogs is warranted. Complex diseases like cancer often involve multiple biological pathways, making multi-targeting drugs, or polypharmacology, an attractive therapeutic strategy. researchgate.net A single molecule designed to interact with several key targets can offer greater efficacy and a lower likelihood of developing resistance compared to single-target agents. researchgate.net

Future research should aim to:

Identify Additional Targets: Employing techniques such as chemical proteomics and affinity chromatography-mass spectrometry to pull down interacting proteins from cell lysates can uncover previously unknown biological targets.

Investigate Pathway Modulation: Once targets are identified, researchers can explore how these compounds modulate entire biological pathways. nih.gov This involves studying downstream signaling events and gene expression changes to understand the full mechanistic impact of the compound. scienceopen.com For instance, analogs could be designed to modulate signaling pathways implicated in inflammation, such as the p38 MAPK pathway. nih.gov

Develop Multi-Targeting Agents: Based on this expanded understanding, new analogs can be intentionally designed to engage multiple, disease-relevant targets simultaneously. semanticscholar.org This represents a shift from the traditional "one-drug, one-target" paradigm to a more holistic approach better suited for treating complex, multifactorial diseases. researchgate.netscienceopen.com

This exploration could reveal novel therapeutic applications for this class of compounds beyond their initially intended use, a process known as drug repurposing. scienceopen.com

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding and Predictive Modeling

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling researchers to accelerate the identification and optimization of lead compounds. nih.gov For this compound, advanced computational methods can provide profound insights into its mechanism of action and guide the design of superior analogs.

Key computational approaches to be applied include:

Molecular Docking and Dynamics: These methods simulate the interaction between the compound and its biological target at an atomic level. mdpi.com Docking can predict the preferred binding pose and affinity, while molecular dynamics simulations can reveal the stability of the compound-target complex over time. This provides a detailed mechanistic understanding that is difficult to obtain through experimental methods alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These predictive models can then be used to estimate the potency of virtual, not-yet-synthesized analogs, helping to prioritize which compounds to synthesize and test. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The resulting pharmacophore model serves as a template for designing new molecules with a high probability of being active. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This allows for the early deselection of molecules likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

By integrating these computational strategies, research can be conducted more efficiently, reducing the time and cost associated with bringing a new drug to market. nih.gov

| Computational Method | Application | Purpose |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. | Prioritize compounds and understand binding interactions. |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. | Assess the stability of binding and conformational changes. |

| QSAR | Correlates chemical structure with biological activity. | Predict the activity of new analogs before synthesis. |

| ADMET Modeling | Predicts pharmacokinetic and toxicity properties. | Filter out compounds with undesirable properties early. |

Q & A

Basic Research Questions

Q. How can logP and logD be experimentally determined for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine, and why is pH critical in these measurements?

- Methodology :

- LogP : Measure the octanol-water partition coefficient at a pH where the compound exists predominantly in its neutral form (e.g., pH >12 for similar methoxy-pyridine derivatives). Use shake-flask or HPLC-based methods with UV detection for quantification .

- LogD : Measure distribution coefficients at physiologically relevant pH values (e.g., pH 7.4) to account for ionization. Adjust pH using buffers and validate ionic species via spectrophotometric titration (refer to pH-dependent ionic form graphs for analogous compounds) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodology :

- NMR : Use 1H/13C NMR to confirm the pyrrolidine ring substitution pattern and methoxy group position. Compare chemical shifts with related compounds (e.g., 5-Amino-2-methoxypyridine δH ~3.8 ppm for OCH3) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular formula. Fragmentation patterns can distinguish regioisomers (e.g., methoxy vs. methylpyridine derivatives) .

Q. How can purity and stability be assessed for this compound during storage?

- Methodology :

- HPLC/UPLC : Use reverse-phase chromatography with UV detection (λ = 254–280 nm) to monitor degradation products. Compare retention times with standards .

- Stability Studies : Store samples at 0°C (short-term) or -20°C (long-term) in inert atmospheres. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced Research Questions

Q. What strategies optimize diastereoselective synthesis of pyrrolidine-containing analogs like this compound?

- Methodology :

- Chiral Auxiliaries : Use enantiopure pyrrolidine precursors (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) to control stereochemistry. Monitor diastereomeric excess (de) via chiral HPLC .

- Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts for pyrrolidine ring formation. Optimize reaction conditions (pressure, solvent) using design of experiments (DoE) .

Q. How can contradictory spectroscopic data (e.g., NMR or MS) be resolved for structurally complex analogs?

- Methodology :

- 2D NMR : Utilize COSY, HSQC, and NOESY to assign overlapping proton signals. For example, NOE correlations can differentiate methoxy group positions on pyridine vs. pyrrolidine rings .

- X-ray Crystallography : Resolve ambiguous regiochemistry by growing single crystals in aprotic solvents (e.g., DCM/hexane). Compare with databases (e.g., Cambridge Structural Database) .

- Data Reconciliation : Cross-validate with synthetic intermediates (e.g., brominated precursors) to confirm substitution patterns .

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters). Validate force fields with experimental IC50 data for similar compounds .

- MD Simulations : Conduct 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Q. How does pH influence solubility and formulation development for this compound?

- Methodology :

- pH-Solubility Profile : Measure equilibrium solubility across pH 1–12 using USP apparatus. For ionizable groups (e.g., pyrrolidine nitrogen), use Henderson-Hasselbalch equations to predict speciation .

- Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility. Characterize salts via PXRD and DSC to confirm crystallinity .

Notes

- Avoid referencing commercial suppliers (e.g., www.srlchem.com ) per guidelines.

- Methodologies are extrapolated from structurally related compounds in the evidence.

- Computational and experimental validations are critical to address data contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.